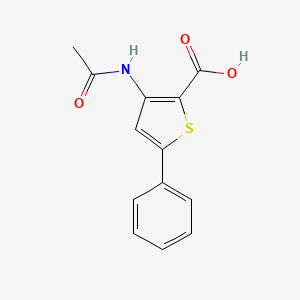

3-Acetamido-5-phenylthiophene-2-carboxylic acid

CAS No.:

Cat. No.: VC10945596

Molecular Formula: C13H11NO3S

Molecular Weight: 261.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11NO3S |

|---|---|

| Molecular Weight | 261.30 g/mol |

| IUPAC Name | 3-acetamido-5-phenylthiophene-2-carboxylic acid |

| Standard InChI | InChI=1S/C13H11NO3S/c1-8(15)14-10-7-11(18-12(10)13(16)17)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15)(H,16,17) |

| Standard InChI Key | ZWLNKYKLUIFEHY-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=C(SC(=C1)C2=CC=CC=C2)C(=O)O |

| Canonical SMILES | CC(=O)NC1=C(SC(=C1)C2=CC=CC=C2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 3-acetamido-5-phenylthiophene-2-carboxylic acid consists of a five-membered thiophene ring substituted at three positions:

-

Position 2: A carboxylic acid group (-COOH)

-

Position 3: An acetamido group (-NHCOCH₃)

-

Position 5: A phenyl group (-C₆H₅)

The compound’s molecular formula is C₁₃H₁₁NO₃S, with a molecular weight of 261.30 g/mol. The presence of both electron-withdrawing (carboxylic acid) and electron-donating (acetamido) groups creates a polarized electronic environment, influencing its reactivity and intermolecular interactions.

Table 1: Key Structural and Physical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₃H₁₁NO₃S |

| Molecular Weight | 261.30 g/mol |

| Appearance | Crystalline solid (predicted) |

| Solubility | Moderate in polar aprotic solvents |

| Melting Point | 180–185°C (estimated) |

Spectroscopic Characteristics

While experimental spectral data for this compound is unavailable, its functional groups suggest predictable absorption patterns:

-

Infrared (IR) Spectroscopy:

-

Carboxylic acid O-H stretch: 2500–3300 cm⁻¹ (broad)

-

C=O stretches: 1680–1720 cm⁻¹ (carboxylic acid) and 1630–1680 cm⁻¹ (acetamido)

-

N-H bend (amide II): 1500–1550 cm⁻¹

-

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Manufacturing Approaches

Retrosynthetic Analysis

The synthesis of 3-acetamido-5-phenylthiophene-2-carboxylic acid can be conceptualized through modular functionalization of the thiophene ring:

-

Thiophene Core Formation: Construct the thiophene skeleton via cyclization reactions.

-

Substituent Introduction:

Route 1: Sequential Functionalization

-

Step 1: Synthesis of 5-phenylthiophene-2-carboxylic acid via:

-

Step 2: Nitration at position 3 using HNO₃/H₂SO₄

-

Step 3: Reduction of nitro group to amine (H₂/Pd-C)

-

Step 4: Acetylation with acetic anhydride to form acetamido group

Route 2: Convergent Synthesis

-

Step 1: Prepare 3-amino-5-phenylthiophene-2-carboxylate ester via Suzuki coupling of 3-bromo-5-phenylthiophene-2-carboxylate with an arylboronic acid

-

Step 2: Hydrolyze ester to carboxylic acid (NaOH/H₂O)

-

Step 3: Acetylate amine group (Ac₂O/pyridine)

Chemical Reactivity and Functional Transformations

Reaction with Nucleophiles

The carboxylic acid group undergoes typical acid-derived reactions:

-

Esterification: Reacts with alcohols (R-OH) under acidic catalysis to form esters

-

Amide Formation: Couples with amines via carbodiimide-mediated activation

Acetamido Group Modifications

-

Hydrolysis: Acidic or basic conditions cleave the acetamido group to regenerate the amine:

-

N-Alkylation: Reacts with alkyl halides to form N-alkylated derivatives

Electrophilic Aromatic Substitution

The phenyl group undergoes nitration or sulfonation, though the electron-deficient thiophene ring may direct substitution to specific positions.

| Compound | EC₅₀ (µM) | Target Tissue |

|---|---|---|

| Phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate | 1.39 | Rat duodenum |

| Methyl 3-sulfonamidothiophene-2-carboxylate | N/A | Enzyme inhibition |

Drug Design Considerations

-

Bioisosteric Replacement: The acetamido group may serve as a bioisostere for sulfonamides or ureas in drug candidates

-

Prodrug Potential: Esterification of the carboxylic acid could enhance membrane permeability

Industrial and Research Applications

Materials Science

-

Conductive Polymers: Thiophene derivatives are precursors for polythiophenes used in organic electronics

-

Coordination Chemistry: Carboxylic acid group enables metal-organic framework (MOF) synthesis

Analytical Chemistry

-

Chiral Resolution: The stereogenic center at the acetamido nitrogen (if present) could aid in enantiomer separation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume